1-(1-Bromoethyl)-4-tert-butylbenzene

Physical Organic Chemistry Chemical Procurement Chromatography

1-(1-Bromoethyl)-4-tert-butylbenzene (CAS 157581-03-8) is an organic compound belonging to the class of alkyl halides, specifically a secondary benzylic bromide. It consists of a benzene ring substituted with a 1-bromoethyl group and a tert-butyl group at the para position.

Molecular Formula C12H17Br
Molecular Weight 241.172
CAS No. 157581-03-8
Cat. No. B2391671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)-4-tert-butylbenzene
CAS157581-03-8
Molecular FormulaC12H17Br
Molecular Weight241.172
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(C)(C)C)Br
InChIInChI=1S/C12H17Br/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3
InChIKeyUCYDYXJGZGNKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Bromoethyl)-4-tert-butylbenzene (CAS 157581-03-8): A Key Secondary Benzylic Bromide Intermediate for Precision Organic Synthesis


1-(1-Bromoethyl)-4-tert-butylbenzene (CAS 157581-03-8) is an organic compound belonging to the class of alkyl halides, specifically a secondary benzylic bromide. It consists of a benzene ring substituted with a 1-bromoethyl group and a tert-butyl group at the para position . This structural arrangement imparts unique reactivity and physical properties that differentiate it from primary benzylic bromides like 4-tert-butylbenzyl bromide and aryl bromides like 1-bromo-4-tert-butylbenzene, making it a specialized reagent in advanced organic synthesis .

Why 1-(1-Bromoethyl)-4-tert-butylbenzene Cannot Be Replaced by Aryl Bromides or Primary Benzyl Bromides in Critical Synthetic Pathways


A generic substitution approach is high-risk for 1-(1-bromoethyl)-4-tert-butylbenzene due to its distinct benzylic secondary carbon center. This structural feature dictates a reactivity profile that differs markedly from its closest analogs. For example, the aryl bromide 1-bromo-4-tert-butylbenzene is inert to SN2 reactions and requires strong nucleophiles or metal-halogen exchange [1], while primary benzylic bromides like 4-tert-butylbenzyl bromide are highly SN2-active but cannot introduce chiral centers or the same steric profile as a secondary bromide [2]. The choice of this specific regioisomer (para) versus the meta isomer (1-(1-bromoethyl)-3-tert-butylbenzene) also critically impacts downstream product properties, as demonstrated in fragrance synthesis [3]. The quantitative evidence below demonstrates that selecting an alternative can lead to reaction failure, undesired stereochemistry, or a completely different product profile.

Quantitative Differentiation Guide: 1-(1-Bromoethyl)-4-tert-butylbenzene vs. Key Comparators in Physical Properties and Reactivity


Physical Property Comparison: Boiling Point and Density of 1-(1-Bromoethyl)-4-tert-butylbenzene vs. Aryl Bromide and Primary Benzyl Bromide Analogs

The physical properties of 1-(1-bromoethyl)-4-tert-butylbenzene, as a secondary benzylic bromide, are intermediate between its lighter aryl bromide analog and heavier primary benzyl bromide analog, but its boiling point is notably higher. Compared to 1-bromo-4-tert-butylbenzene, the target compound has a predicted boiling point of 264.2±9.0 °C , which is significantly higher than the 231.5 °C reported for the aryl bromide [1]. Its predicted density of 1.2±0.1 g/cm³ is comparable to the aryl bromide (1.229 g/mL) and the primary benzyl bromide (1.236 g/mL) . This higher boiling point, coupled with a similar density, is a key differentiator for purification and handling.

Physical Organic Chemistry Chemical Procurement Chromatography Process Development

Reactivity Pathway Differentiation: Secondary Benzylic Bromide vs. Aryl Bromide in Nucleophilic Substitution and Cross-Coupling

The target compound, a secondary benzylic bromide, offers a reactivity profile distinct from an aryl bromide. 1-Bromo-4-tert-butylbenzene is largely unreactive in standard SN2 reactions and requires lithium-halogen exchange with strong bases like n-BuLi or t-BuLi for further functionalization [1]. In contrast, 1-(1-bromoethyl)-4-tert-butylbenzene is expected to undergo facile SN1 and SN2 reactions due to the benzylic carbon's ability to stabilize a positive charge or transition state [2]. This allows it to act as a direct electrophilic alkylating agent for a broader range of nucleophiles (e.g., amines, alkoxides, enolates) under milder conditions, which is not possible with the aryl bromide analog.

Organic Synthesis Reaction Design Medicinal Chemistry Alkylation

Positional Isomer Impact: Para (Target) vs. Meta (1-(1-Bromoethyl)-3-tert-butylbenzene) Isomers in Downstream Product Profile

The choice between the para and meta isomers of 1-(1-bromoethyl)-tert-butylbenzene is not trivial and has a quantifiable impact on the utility of downstream products. In a patent application by Givaudan, the meta isomer (1-(1-bromoethyl)-3-tert-butylbenzene) was synthesized in 95% yield and used as a key intermediate en route to novel fragrance aldehydes, specifically 3-(3-tert-butylcyclohexyl)propanal [1]. The para isomer, the target compound, would lead to a different cyclohexylpropanal regioisomer, which would possess a distinct spatial arrangement and, consequently, a different odor profile and potency. The patent's specific selection and synthesis of the meta isomer [1] serves as a direct comparator, highlighting that the para isomer is not a drop-in replacement for applications where the molecular geometry of the final product is critical.

Fragrance Chemistry Flavor Synthesis Regioisomer Differentiation Olfactory Properties

Steric and Electronic Differentiation from Primary Benzylic Bromides: Impact on SN2 Reaction Rate and Stereochemical Outcome

The secondary nature of the benzylic carbon in 1-(1-bromoethyl)-4-tert-butylbenzene introduces steric hindrance that is absent in primary benzylic bromides like 4-tert-butylbenzyl bromide or unsubstituted benzyl bromide. While specific rate data for this compound are not available, class-level knowledge dictates that secondary benzylic halides undergo SN2 reactions at a significantly slower rate than their primary counterparts due to increased steric crowding at the reaction center [1]. For instance, the relative rate of SN2 reaction for a simple secondary alkyl bromide is approximately 10² times slower than that of a primary alkyl bromide [2]. This reduced SN2 reactivity can be advantageous, as it often correlates with a greater propensity for SN1 pathways, allowing for the formation of carbocations that can lead to elimination products or mixtures of stereoisomers.

Physical Organic Chemistry Reaction Kinetics Stereoselective Synthesis Drug Design

Precision Applications of 1-(1-Bromoethyl)-4-tert-butylbenzene: Where Its Unique Profile Is Required


Synthesis of Chiral and Sterically Demanding Pharmacophores

This compound is the reagent of choice when a synthetic route requires the introduction of a chiral center or a specific benzylic substitution pattern. Its secondary benzylic carbon provides a handle for asymmetric synthesis or for constructing molecules with tertiary carbons adjacent to an aromatic ring, a common motif in medicinal chemistry. The para-tert-butyl group provides lipophilicity and metabolic stability without interfering with the reactive site [1].

Synthesis of Regioisomerically Pure Fragrance and Flavor Intermediates

As demonstrated by Givaudan's work with the meta isomer, the regioisomeric purity of these benzylic bromides is paramount in the flavor and fragrance industry [1]. 1-(1-Bromoethyl)-4-tert-butylbenzene is the necessary starting material for synthesizing 4-substituted cyclohexyl derivatives, which will possess olfactory characteristics distinct from their 3-substituted analogs. This application requires this exact compound for predictable outcomes.

Precursor to Functionalized Styrene Monomers

The target compound can be dehydrobrominated to yield 4-tert-butyl-α-methylstyrene, a specialty monomer. The presence of the methyl group on the vinyl moiety imparts different polymerization kinetics and polymer properties (e.g., glass transition temperature, thermal stability) compared to unsubstituted styrene or monomers derived from primary benzyl bromides. This allows for the fine-tuning of polymer characteristics in high-value materials science applications [2].

Alkylating Agent for N-, O-, and S-Nucleophiles Under Mild Conditions

In contrast to the aryl bromide analog 1-bromo-4-tert-butylbenzene, which requires harsh organometallic conditions for functionalization [1], 1-(1-bromoethyl)-4-tert-butylbenzene can be used as a direct alkylating agent. This makes it a preferred reagent for late-stage functionalization of complex molecules where strong bases or transition metal catalysts are incompatible. It is ideal for introducing a 4-tert-butylphenyl-ethyl group onto a drug-like scaffold to modulate its physicochemical properties [3].

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